2-Azabicyclo[4.1.0]heptane-6-carboxylic acid hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 2-Azabicyclo[4.1.0]heptane-6-carboxylic acid hydrochloride involves several steps. One method includes the photocatalytic Minisci reaction, which introduces various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids . Another method involves the oxidative cyclopropanation of aza-1,6-enynes, enabling the synthesis of functionalized azabicyclo[4.1.0]heptane derivatives
Chemical Reactions Analysis
2-Azabicyclo[4.1.0]heptane-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Transition-metal-free, radical oxidation of 1,6-enyne cyclopropanation.
Substitution: Functionalization via the Minisci reaction. Common reagents used in these reactions include N-hydroxyphthalimide esters and various oxidizing agents. .
Scientific Research Applications
This compound has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Azabicyclo[4.1.0]heptane-6-carboxylic acid hydrochloride involves its interaction with molecular targets through its functional groups. The compound’s unique bicyclic structure allows it to engage in specific interactions with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
2-Azabicyclo[4.1.0]heptane-6-carboxylic acid hydrochloride can be compared to other bicyclic compounds such as:
- 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride .
- 6,6-Dihalo-2-azabicyclo[3.1.0]hexane . These compounds share similar bicyclic structures but differ in their functional groups and chemical properties, making this compound unique in its applications and reactivity.
Properties
IUPAC Name |
2-azabicyclo[4.1.0]heptane-6-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c9-6(10)7-2-1-3-8-5(7)4-7;/h5,8H,1-4H2,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZZILSGIYWRHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2NC1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1181458-75-2 |
Source
|
Record name | 2-Azabicyclo[4.1.0]heptane-6-carboxylic acid, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1181458-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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